molecular formula C11H18F3NO4 B14113641 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid

2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid

Katalognummer: B14113641
Molekulargewicht: 285.26 g/mol
InChI-Schlüssel: OWGGQBZQMQMPBI-ABKGKFHGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one trifluoroacetate (CAS: 247068-85-5) is a chiral epoxide-containing molecule synthesized as a trifluoroacetic acid (TFA) salt. Its molecular formula is C₁₁H₁₈F₃NO₄, with a molecular weight of 285.26 g/mol . The stereochemistry is critical: the amino group adopts an (S) -configuration, while the epoxide (oxirane) ring has an (R) -configuration . This compound serves as a key intermediate in synthesizing carfilzomib, a proteasome inhibitor used in multiple myeloma treatment .

Eigenschaften

Molekularformel

C11H18F3NO4

Molekulargewicht

285.26 g/mol

IUPAC-Name

2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7?,9-;/m0./s1

InChI-Schlüssel

OWGGQBZQMQMPBI-ABKGKFHGSA-N

Isomerische SMILES

CC(C)CC(C(=O)[C@@]1(CO1)C)N.C(=O)(C(F)(F)F)O

Kanonische SMILES

CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Amino Group Protection

The primary amine in the starting material, (S)-2-amino-4-methylpentan-1-ol, is protected using a tert-butoxycarbonyl (Boc) group. This prevents unwanted side reactions during subsequent steps.

Reaction Conditions

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O)
  • Base : Triethylamine (TEA)
  • Solvent : Tetrahydrofuran (THF)
  • Yield : 92–95%

Mechanism : The Boc group forms a stable carbamate, shielding the amine from electrophilic attack during epoxidation.

Epoxidation Using Manganese Catalysts

The protected allylic alcohol undergoes epoxidation to construct the oxirane ring. A manganese-based catalyst enables high enantiomeric excess (ee).

Catalyst System

  • Catalyst : Mn(III) salen complex (prepared in situ from Mn(OAc)₃ and chiral salen ligand)
  • Oxidant : Hydrogen peroxide (H₂O₂)
  • Additive : Morpholine (accelerates reaction kinetics)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0–5°C
  • Yield : 85–88%

Table 1: Epoxidation Optimization

Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% Maximizes ee (98%)
H₂O₂ Concentration 30% w/w Prevents overoxidation
Reaction Time 6–8 hours Balances conversion and side reactions

Deprotection and Cyclization

The Boc group is removed under acidic conditions, followed by spontaneous cyclization to form the target ketone.

Conditions

  • Acid : Trifluoroacetic acid (TFA)
  • Solvent : DCM/water biphasic system
  • Workup : Neutralization with NaHCO₃, extraction, and crystallization
  • Yield : 90–93%

Key Insight : The stereochemistry at the oxirane ring (2S configuration) is preserved due to the chiral Mn catalyst.

Trifluoroacetate Salt Formation

The free base is treated with excess TFA to improve solubility and stability for pharmaceutical applications.

Procedure

  • Molar Ratio : 1:1.2 (compound:TFA)
  • Solvent : Ethyl acetate
  • Isolation : Vacuum filtration after precipitation
  • Purity : >99% by HPLC

Comparative Analysis of Methodologies

Table 2: Alternative Epoxidation Catalysts

Catalyst ee (%) Yield (%) Drawbacks
Mn(III) salen 98 85–88 Cost of chiral ligand
VO(acac)₂ 82 75 Lower stereoselectivity
Ti(OiPr)₄ 90 80 Moisture sensitivity

The Mn-based system remains superior for industrial-scale synthesis due to its reproducibility and compliance with ICH guidelines.

Industrial-Scale Production Considerations

  • Catalyst Recycling : Mn residues are removed via chelation resins, reducing waste.
  • Continuous Flow Reactors : Implemented for the epoxidation step to enhance heat transfer and safety.
  • Crystallization : The final salt is purified using antisolvent (hexane) addition, achieving >99.5% purity.

Recent Advances and Innovations

  • Greener Solvents : Trials with cyclopentyl methyl ether (CPME) show comparable yields to DCM, with lower toxicity.
  • Enzymatic Deprotection : Pilot studies using lipases for Boc removal reduce acid waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .

Wissenschaftliche Forschungsanwendungen

2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one has numerous applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Key intermediate in the synthesis of proteasome inhibitors like Carfilzomib, which are used in the treatment of multiple myeloma.

    Industry: Employed in the production of various pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one involves its interaction with specific molecular targets. In the case of its use as an intermediate for Carfilzomib, it contributes to the inhibition of proteasomes, which are responsible for degrading unwanted proteins in cells. This inhibition leads to the accumulation of proteins, inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

  • Storage : Requires storage at -20°C in neat form .
  • Purity : Commercially available at ≥95–98% purity (HPLC) .

Comparison with Similar Compounds

Stereoisomeric Variants

The compound’s activity depends on stereochemistry. Minor changes in configuration drastically alter pharmacological properties:

Compound Name CAS Number Configuration (Amino/Epoxide) Molecular Weight Purity Biological Relevance Source
(S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one TFA (Target) 247068-85-5 (S)/(R) 285.26 98% Carfilzomib intermediate (high activity)
(S)-2-Amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one TFA 1528769-14-3 (S)/(S) 285.26 >95% Reduced proteasome binding
(R)-2-Amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one TFA N/A (R)/(S) 285.26 >95% Inactive in proteasome assays

Key Findings :

  • The (R)-epoxide configuration in the target compound enhances proteasome binding compared to (S)-epoxide analogs .
  • Inversion of the amino group to (R) (as in ’s compound) results in >90% loss of activity .

Structural Analogs and Derivatives

tert-Butyl Carbamate-Protected Analog

  • Compound : tert-Butyl N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate.
  • Role : A protected precursor for carfilzomib synthesis, improving solubility during purification .
  • Comparison : Lacks the TFA counterion, requiring acidic deprotection for activation .

Hydrochloride Salts

  • Example: (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride (CAS: 132605-95-9).
  • Key Difference : Hydrochloride salts exhibit lower stability under lyophilization compared to TFA salts .

Physicochemical Properties

Property Target Compound (S)-Epoxide Isomer tert-Butyl Carbamate
Boiling Point (°C) 243.1±35.0 Not reported Not reported
LogP 2.05 1.09 3.2 (estimated)
Solubility Soluble in THF, DMSO Soluble in DMSO Soluble in chloroform
Stability Stable at -20°C Hygroscopic Stable at RT

Notes:

  • The TFA salt’s lower LogP (2.05) improves aqueous compatibility compared to freebase forms (LogP ~1.09) .
  • (S)-Epoxide analogs are hygroscopic, complicating long-term storage .

Biologische Aktivität

The compound 2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one; 2,2,2-trifluoroacetic acid (CAS Number: 247068-84-4) is a significant intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of proteasome inhibitors like Carfilzomib. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The molecular formula of the compound is C9H17NO2C_9H_{17}NO_2 with a molecular weight of approximately 171.24 g/mol . The compound has predicted physical properties including a boiling point of 243.1 ± 35.0 °C and a pKa of 7.59 ± 0.42 .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological pathways:

  • Proteasome Inhibition : As an intermediate in Carfilzomib synthesis, it plays a role in inhibiting the proteasome, leading to increased apoptosis in cancer cells, particularly in multiple myeloma .
  • Cell Cycle Regulation : Research indicates that compounds with similar structures may affect cell cycle progression by modulating key regulatory proteins involved in cell division and survival .
  • Neuronal Signaling : The presence of amino groups suggests potential interactions with neurotransmitter systems, which could influence neuronal signaling pathways .

Biological Studies and Findings

Several studies have investigated the biological activity of this compound and its analogs:

Case Study 1: Carfilzomib Efficacy

A study by Fostier et al. (2012) demonstrated that the proteasome inhibitor Carfilzomib significantly improved survival rates in patients with relapsed multiple myeloma. The intermediate compound's ability to inhibit proteasomal activity was pivotal in these findings .

Case Study 2: Structure-Activity Relationship

Research by Geurink et al. (2013) explored the structure-activity relationship of similar compounds, revealing that modifications to the oxirane ring can enhance or diminish proteasome inhibition and cytotoxicity against cancer cells .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
Proteasome InhibitionInhibits proteasomal degradation leading to apoptosis in cancer cellsFostier et al., 2012
Cell Cycle RegulationModulates proteins involved in cell cycle checkpointsGeurink et al., 2013
Neuronal SignalingPotential interactions with neurotransmitter pathwaysMedChemExpress, 2024

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.